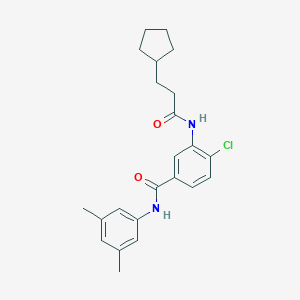

![molecular formula C23H29ClN2O2 B309407 3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-isopentylbenzamide](/img/structure/B309407.png)

3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-isopentylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-isopentylbenzamide, commonly known as Boc-4-amino-3-chloro-N-(2-isopropyl)-benzamide, is a chemical compound that belongs to the class of benzamides. It has been widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of Boc-4-amino-3-chloro-N-(2-isopropyl)-benzamide is based on its ability to bind to the active site of target proteins and enzymes, thereby inhibiting their activity. It achieves this by forming hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site. This results in a conformational change in the protein or enzyme, which reduces its catalytic activity.

Biochemical and Physiological Effects:

Boc-4-amino-3-chloro-N-(2-isopropyl)-benzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting the activity of CDK2 and GSK-3β, which are involved in cell cycle regulation. It has also been shown to inhibit the activity of thrombin and trypsin, which are involved in blood coagulation and digestion, respectively.

Advantages and Limitations for Lab Experiments

Boc-4-amino-3-chloro-N-(2-isopropyl)-benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be stored for long periods without degradation. However, it has some limitations, such as its potential toxicity and off-target effects, which need to be taken into consideration when designing experiments.

Future Directions

Boc-4-amino-3-chloro-N-(2-isopropyl)-benzamide has several potential future directions for research. It can be used as a tool compound for studying the biological activity of other proteins and enzymes. It can also be modified to improve its selectivity and potency towards specific targets. Furthermore, it can be used as a starting point for developing new drugs for the treatment of various diseases, such as cancer and thrombosis.

Conclusion:

Boc-4-amino-3-chloro-N-(2-isopropyl)-benzamide is a versatile tool compound that has been widely used in scientific research. Its unique properties and potential applications make it a valuable asset for studying the biological activity of various proteins and enzymes. Further research is needed to fully explore its potential and develop new drugs based on its structure and mechanism of action.

Synthesis Methods

The synthesis of Boc-4-amino-3-chloro-N-(2-isopropyl)-benzamide involves the reaction of 4-amino-3-chlorobenzoic acid with N-(tert-butoxycarbonyl)-N'-isopropylcarbodiimide (DIC) in the presence of N,N-dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature for several hours, and the product is obtained in high yield and purity.

Scientific Research Applications

Boc-4-amino-3-chloro-N-(2-isopropyl)-benzamide has been extensively used in scientific research as a tool compound for studying the biological activity of various proteins and enzymes. It has been found to be a potent inhibitor of several kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). It has also been used as a substrate for proteases, such as thrombin and trypsin, to study their activity and specificity.

properties

Product Name |

3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-isopentylbenzamide |

|---|---|

Molecular Formula |

C23H29ClN2O2 |

Molecular Weight |

400.9 g/mol |

IUPAC Name |

3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-(3-methylbutyl)benzamide |

InChI |

InChI=1S/C23H29ClN2O2/c1-15(2)12-13-25-21(27)17-8-11-19(24)20(14-17)26-22(28)16-6-9-18(10-7-16)23(3,4)5/h6-11,14-15H,12-13H2,1-5H3,(H,25,27)(H,26,28) |

InChI Key |

CWNKNSWKIOORSE-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309325.png)

![N-(2-chlorophenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309326.png)

![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309327.png)

![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309329.png)

![4-chloro-N-isobutyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309330.png)

![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B309331.png)

![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)

![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)

![Ethyl 5-[(3,4-dichlorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309335.png)

![3,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309338.png)

![3-[(3-cyclopentylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309339.png)

![3-[(3-cyclopentylpropanoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B309346.png)

![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309347.png)